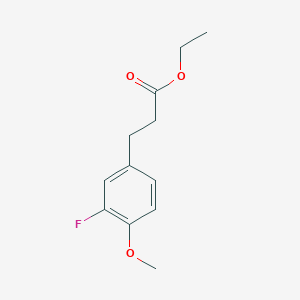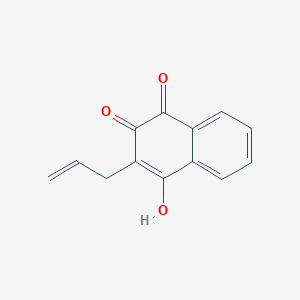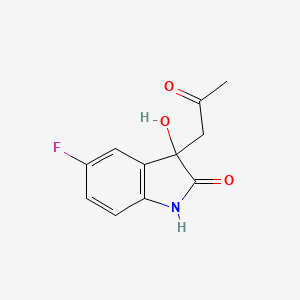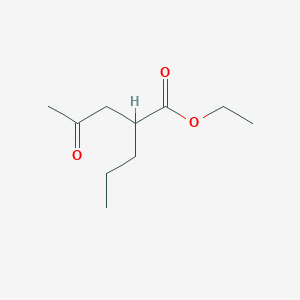
N-(4-methylphenyl)pyridin-2-amine
Descripción general
Descripción
N-(4-methylphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H12N2. It is a derivative of pyridine, where the amino group is substituted at the second position and the phenyl group is substituted at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 4-methylaniline in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2-chloropyridine+4-methylaniline→2-Pyridinamine, N-(4-methylphenyl)-
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted pyridines and anilines.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-Pyridinamine, N-(4-chlorophenyl)-
- **2-Pyridinamine, N-(4-bromophenyl)-
- **2-Pyridinamine, N-(4-fluorophenyl)-
Uniqueness
N-(4-methylphenyl)pyridin-2-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds.
Propiedades
Número CAS |
51263-27-5 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) |
Clave InChI |
CKCDXUMOIWFAQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexanecarboxaldehyde, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8800071.png)






![2-(2-Chloro-4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8800117.png)



